molecular formula C18H12BrN B14676544 Benz(a)acridine, 12-(bromomethyl)- CAS No. 34331-96-9

Benz(a)acridine, 12-(bromomethyl)-

Cat. No.: B14676544
CAS No.: 34331-96-9
M. Wt: 322.2 g/mol
InChI Key: OKTYDCKNSZMHJA-UHFFFAOYSA-N
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Description

Benz(a)acridine, 12-(bromomethyl)- is a derivative of benz(a)acridine, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromomethyl group at the 12th position of the benz(a)acridine structure. Benz(a)acridine itself is known for its planar structure and nitrogen heterocycle, making it a significant compound in various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)acridine, 12-(bromomethyl)- typically involves the bromination of benz(a)acridine. One common method is the reaction of benz(a)acridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for Benz(a)acridine, 12-(bromomethyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benz(a)acridine, 12-(bromomethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benz(a)acridine, 12-(bromomethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with DNA and potential mutagenic effects.

    Medicine: Investigated for its potential use in anticancer therapies due to its ability to intercalate with DNA.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Benz(a)acridine, 12-(bromomethyl)- primarily involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to potential mutagenic and cytotoxic effects. The bromomethyl group can also participate in alkylation reactions with nucleophilic sites on DNA, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz(a)acridine, 12-(bromomethyl)- is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a subject of interest in biological studies .

Properties

CAS No.

34331-96-9

Molecular Formula

C18H12BrN

Molecular Weight

322.2 g/mol

IUPAC Name

12-(bromomethyl)benzo[a]acridine

InChI

InChI=1S/C18H12BrN/c19-11-15-14-7-3-4-8-16(14)20-17-10-9-12-5-1-2-6-13(12)18(15)17/h1-10H,11H2

InChI Key

OKTYDCKNSZMHJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)CBr

Origin of Product

United States

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